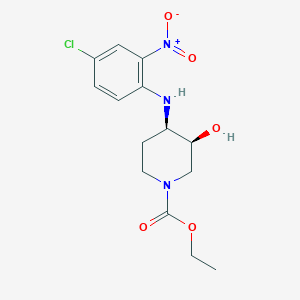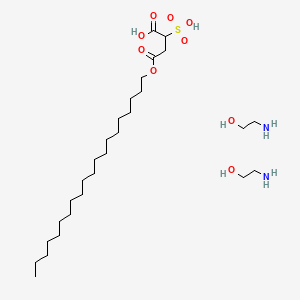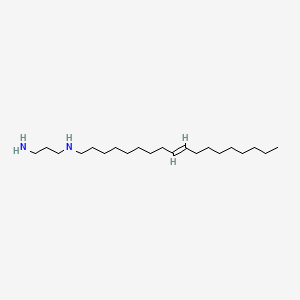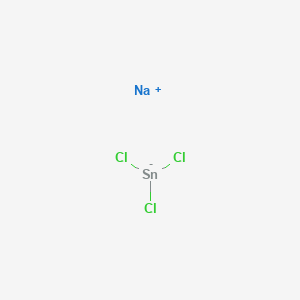![molecular formula C16H24N2O2 B12673937 4-Isocyanato-2-[(2-isocyanatocyclohexyl)methyl]-1-methylcyclohexane CAS No. 94213-28-2](/img/structure/B12673937.png)
4-Isocyanato-2-[(2-isocyanatocyclohexyl)methyl]-1-methylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isocyanato-2-[(2-isocyanatocyclohexyl)methyl]-1-methylcyclohexane is an organic compound belonging to the class of isocyanates. It is characterized by the presence of two isocyanate groups (-N=C=O) attached to a cyclohexane ring. This compound is used in various industrial applications, particularly in the production of polyurethanes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isocyanato-2-[(2-isocyanatocyclohexyl)methyl]-1-methylcyclohexane typically involves the reaction of cyclohexylamine with phosgene. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which subsequently undergoes cyclization to form the desired isocyanate compound. The reaction conditions generally include:
Temperature: 50-100°C
Solvent: Chlorinated solvents like dichloromethane
Catalysts: Tertiary amines or metal chlorides
Industrial Production Methods
On an industrial scale, the production of this compound is carried out in large reactors with precise control over temperature and pressure. The process involves continuous feeding of reactants and removal of by-products to ensure high yield and purity. Safety measures are crucial due to the toxic nature of phosgene and isocyanates.
Analyse Chemischer Reaktionen
Types of Reactions
4-Isocyanato-2-[(2-isocyanatocyclohexyl)methyl]-1-methylcyclohexane undergoes several types of chemical reactions, including:
Addition Reactions: Reacts with alcohols to form urethanes.
Polymerization: Forms polyurethanes when reacted with polyols.
Hydrolysis: Reacts with water to form amines and carbon dioxide.
Common Reagents and Conditions
Alcohols: Methanol, ethanol, and other primary alcohols.
Polyols: Glycerol, ethylene glycol.
Catalysts: Dibutyltin dilaurate, stannous octoate.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Polyurethanes: Formed from the reaction with polyols.
Amines and Carbon Dioxide: Formed from hydrolysis.
Wissenschaftliche Forschungsanwendungen
4-Isocyanato-2-[(2-isocyanatocyclohexyl)methyl]-1-methylcyclohexane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Utilized in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the production of polyurethanes for coatings, adhesives, and foams.
Wirkmechanismus
The mechanism of action of 4-Isocyanato-2-[(2-isocyanatocyclohexyl)methyl]-1-methylcyclohexane involves the formation of covalent bonds with nucleophilic groups such as hydroxyl, amine, and thiol groups. This reactivity is due to the electrophilic nature of the isocyanate groups, which readily react with nucleophiles to form stable urethane or urea linkages. The molecular targets include proteins, enzymes, and other biomolecules containing nucleophilic functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-Methylenebis(cyclohexyl isocyanate)
- 1,1’-Methylenebis(4-isocyanatocyclohexane)
- Bis(4-isocyanatocyclohexyl)methane
Uniqueness
4-Isocyanato-2-[(2-isocyanatocyclohexyl)methyl]-1-methylcyclohexane is unique due to its specific molecular structure, which imparts distinct reactivity and properties compared to other isocyanates. Its ability to form stable polyurethanes with desirable mechanical and chemical properties makes it valuable in various industrial applications.
Eigenschaften
CAS-Nummer |
94213-28-2 |
|---|---|
Molekularformel |
C16H24N2O2 |
Molekulargewicht |
276.37 g/mol |
IUPAC-Name |
4-isocyanato-2-[(2-isocyanatocyclohexyl)methyl]-1-methylcyclohexane |
InChI |
InChI=1S/C16H24N2O2/c1-12-6-7-15(17-10-19)9-14(12)8-13-4-2-3-5-16(13)18-11-20/h12-16H,2-9H2,1H3 |
InChI-Schlüssel |
CCDZNBDQBSSRAO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1CC2CCCCC2N=C=O)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















